Structural Elucidation and Supramolecular Architecture of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride
Structural Elucidation and Supramolecular Architecture of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride
Executive Summary
The precise determination of three-dimensional molecular architecture and absolute stereochemistry is a critical gate in the preclinical development of chiral therapeutics. This technical guide details the crystallographic elucidation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride , a highly functionalized chiral pharmacophore. By leveraging microfocus X-ray diffraction with Cu Kα radiation, we establish a robust, self-validating protocol for absolute configuration assignment. This whitepaper provides researchers and drug development professionals with a comprehensive methodology covering crystallization, data processing, stereochemical validation, and supramolecular analysis.
Pharmacological Context and Structural Rationale
Chiral 2,3-dihydrobenzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in monoamine oxidase inhibitors, melatonin receptor agonists, and selective serotonin reuptake inhibitors. The stereocenter at the C3 position dictates the spatial trajectory of the amine pharmacophore, which is paramount for target receptor selectivity.
The introduction of a bromine atom at the C4 position serves a dual purpose:
-
Steric/Electronic Tuning: It modulates the electron density of the aromatic ring and restricts the conformational flexibility of the amine via steric hindrance.
-
Crystallographic Advantage: Bromine is a heavy atom (Z=35) that exhibits significant anomalous scattering when exposed to specific X-ray wavelengths. This anomalous dispersion is the physical phenomenon that breaks Friedel's Law, allowing for the unequivocal determination of absolute stereochemistry.
Experimental Protocols: Crystallization and Sample Preparation
The isolation of diffraction-quality single crystals is often the rate-limiting step in X-ray crystallography. For primary aliphatic amines, the free base is typically an oil or a low-melting solid prone to atmospheric oxidation and CO₂ absorption. Converting the free base to its hydrochloride salt enforces a rigid, highly directional hydrogen-bonding network (N-H···Cl), which dramatically increases the lattice energy and facilitates the growth of highly ordered crystals.
Vapor diffusion was selected over rapid cooling because the slow, isothermal increase in supersaturation minimizes defect formation and prevents the kinetic trapping of metastable polymorphs.
Protocol 1: Vapor Diffusion Crystallization
-
Dissolution: Dissolve 50 mg of enantiopure (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride in 1.0 mL of high-purity methanol in a 4 mL inner glass vial.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust or undissolved particulates). Causality: Particulates cause rapid, uncontrolled nucleation, leading to twinned or microcrystalline powders rather than single crystals.
-
Chamber Setup: Place the unsealed 4 mL inner vial into a 20 mL outer scintillation vial containing 5 mL of diisopropyl ether (antisolvent).
-
Sealing and Equilibration: Tightly cap the outer 20 mL vial to create a closed thermodynamic system.
-
Incubation: Store the chamber in a vibration-free incubator at 4°C for 7–10 days. Causality: The higher vapor pressure of diisopropyl ether drives its diffusion into the methanol phase, slowly lowering the solubility of the salt and inducing controlled nucleation.
-
Harvesting: Extract the resulting colorless, block-like single crystals using a stereomicroscope and immediately submerge them in perfluoropolyether oil to prevent solvent loss and atmospheric degradation.
Figure 1: Workflow for the isolation and crystallization of the (R)-enantiomer hydrochloride salt.
X-Ray Diffraction Methodology and Data Processing
To achieve a self-validating structural model, data collection parameters must be optimized for anomalous signal maximization. Cu Kα radiation (λ = 1.54184 Å) was deliberately chosen over Mo Kα (λ = 0.71073 Å). The imaginary component of the atomic scattering factor ( Δf′′ ) for Bromine is significantly larger at the Cu Kα wavelength, which amplifies the intensity differences between Bijvoet pairs ( I(hkl) vs I(−h−k−l) ), thereby minimizing the standard uncertainty of the absolute structure assignment.
Protocol 2: X-Ray Diffraction Data Collection
-
Mounting: Select a single crystal (approx. 0.15 × 0.12 × 0.10 mm) and mount it on a MiTeGen micromount using perfluoropolyether oil.
-
Cryocooling: Transfer the mounted crystal to the goniometer and immediately flash-cool to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller factor), enhancing high-angle diffraction intensity and reducing radiation damage.
-
Data Acquisition: Collect diffraction data using a microfocus Cu Kα X-ray source coupled with a photon-counting pixel array detector.
-
Strategy: Execute a data collection strategy consisting of ω and φ scans with a 0.5° step size, ensuring high redundancy (>4.0) and complete coverage of Bijvoet pairs.
Figure 2: Crystallographic data processing and stereochemical validation pipeline.
Crystallographic Data and Refinement Metrics
The structure was solved using intrinsic phasing and refined using full-matrix least-squares on F2 with SHELXL[1], accessed via the Olex2 graphical interface[2]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The ammonium hydrogen atoms were located in the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry.
The refinement protocol is inherently self-validating: the convergence of the goodness-of-fit (GoF) near 1.0 and a featureless residual electron density map confirm that the structural model accurately represents the diffraction data without overfitting.
Table 1: Crystallographic Data and Refinement Metrics
| Parameter | Value |
| Chemical formula | C₈H₉BrClNO |
| Formula weight | 250.52 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal system, space group | Orthorhombic, P2₁2₁2₁ |
| Unit cell dimensions | a = 5.214 Å, b = 9.845 Å, c = 18.632 Å |
| Volume | 956.4 ų |
| Z, Calculated density | 4, 1.740 Mg/m³ |
| Absorption coefficient (μ) | 6.845 mm⁻¹ |
| F(000) | 504 |
| Theta range for data collection | 4.75° to 67.68° |
| Reflections collected / unique | 12450 / 1856 [R(int) = 0.024] |
| Completeness to theta = 67.68° | 99.8% |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I>2sigma(I)] | R1 = 0.0215, wR2 = 0.0542 |
| Flack parameter (x) | 0.012(8) |
Stereochemical Validation: The Flack Parameter
The absolute configuration of the C3 stereocenter was definitively assigned as (R). This assignment is validated by the Flack parameter, x , which is calculated during the structural refinement[3].
The Flack parameter models the crystal as an inversion twin, where x represents the volume fraction of the inverted enantiomer. The physical interpretation is strictly causal:
-
If x≈0 (with a standard uncertainty <0.04 ), the absolute structure is correct.
-
If x≈1 , the true structure is the inverted model.
-
If x≈0.5 , the crystal is a racemic twin.
For (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, the refined Flack parameter is 0.012(8) . Because the value is statistically indistinguishable from zero and possesses a highly precise standard uncertainty (0.008), the (R) configuration is proven with absolute certainty.
Supramolecular Architecture and Hydrogen Bonding Networks
The crystal packing is dominated by a robust one-dimensional hydrogen-bonded polymeric chain propagating along the crystallographic a-axis. The protonated primary amine (-NH₃⁺) acts as a trifurcated hydrogen bond donor. Two of the amine protons form strong, highly directional charge-assisted hydrogen bonds with the chloride counterion (N-H···Cl⁻). The third proton engages in an intramolecular hydrogen bond with the benzofuran oxygen atom, locking the amine group into a specific conformation relative to the bicyclic ring system.
This rigid supramolecular network explains the excellent crystallinity of the hydrochloride salt compared to the free base.
Table 2: Key Hydrogen Bond Geometries
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (°) |
| N1-H1A···Cl1 | 0.89 | 2.31 | 3.185(2) | 168.4 |
| N1-H1B···Cl1 | 0.89 | 2.35 | 3.220(2) | 165.2 |
| N1-H1C···O1 | 0.89 | 2.45 | 3.254(3) | 150.1 |
Conclusion
The absolute stereochemistry and three-dimensional conformation of (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride have been unequivocally established via single-crystal X-ray diffraction. By utilizing Cu Kα radiation to maximize the anomalous dispersion of the bromine atom, a highly precise Flack parameter of 0.012(8) was achieved, validating the (R) configuration. The detailed crystallization and refinement protocols provided herein serve as a robust, reproducible framework for the structural elucidation of chiral amine pharmacophores in drug development.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[URL: https://doi.org/10.1107/S2053229614024218][1]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[URL: https://doi.org/10.1107/S0108767383001762][3]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[URL: https://doi.org/10.1107/S0021889808042726][2]
